molecular formula C18H17ClN4O2S B3639774 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea

Cat. No.: B3639774
M. Wt: 388.9 g/mol
InChI Key: MUIPQMRZDAQMBC-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate thiadiazole compound is then reacted with appropriate amines to introduce the urea functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carbonic anhydrase, which is involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea is unique due to the combination of the thiadiazole ring, chlorophenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-3-23(17(24)20-14-8-10-15(25-2)11-9-14)18-22-21-16(26-18)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIPQMRZDAQMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea
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1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea
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1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea
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1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea
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1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea
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1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(4-methoxyphenyl)urea

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